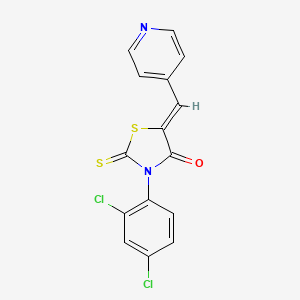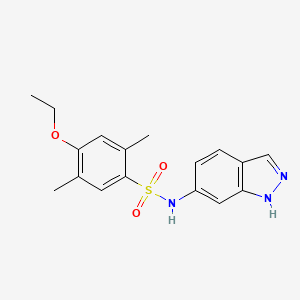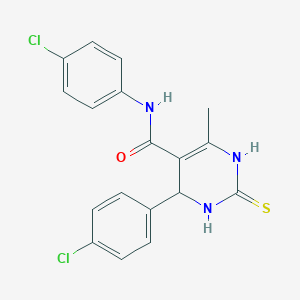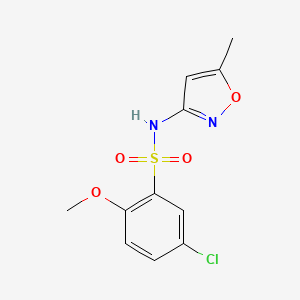
3-(2,4-dichlorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dichlorophenyl)-5-(4-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPTT and belongs to the class of thiazolidinones. It has a molecular formula of C15H8Cl2N2OS2 and a molecular weight of 372.27 g/mol.
作用機序
The mechanism of action of DPTT is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and proteins involved in the pathogenesis of diseases. DPTT has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
DPTT has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess potent antioxidant activity, which helps in scavenging free radicals and protecting cells from oxidative damage. DPTT has also been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens. In addition, DPTT has been shown to possess anticancer activity by inducing apoptosis in cancer cells.
実験室実験の利点と制限
DPTT has several advantages for lab experiments. It is easy to synthesize and can be easily scaled up for large-scale production. It also exhibits excellent stability and can be stored for long periods without significant degradation. However, one limitation of DPTT is its poor solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research on DPTT. One potential area of research is the development of novel drug delivery systems for DPTT to improve its solubility and bioavailability. Another area of research is the investigation of the potential applications of DPTT in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, the development of DPTT-based nanomaterials for various applications such as biosensors and drug delivery systems is also an area of interest for future research.
合成法
The synthesis of DPTT involves the reaction of 2,4-dichlorobenzaldehyde and 4-pyridinecarboxaldehyde with thiosemicarbazide in the presence of glacial acetic acid. The resulting product is then treated with potassium hydroxide to obtain DPTT. The synthesis of DPTT is a straightforward process and can be easily scaled up for large-scale production.
科学的研究の応用
DPTT has been extensively studied for its potential applications in various fields of science. It has been found to exhibit excellent antioxidant, antimicrobial, and anticancer properties. In addition, DPTT has been shown to possess potent anti-inflammatory and neuroprotective activities.
特性
IUPAC Name |
(5Z)-3-(2,4-dichlorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2OS2/c16-10-1-2-12(11(17)8-10)19-14(20)13(22-15(19)21)7-9-3-5-18-6-4-9/h1-8H/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYILAXBJAJOJL-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(2,4-dichlorophenyl)-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-dimethylphenyl)-N'-(2-phenylethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5057751.png)

![4-[3-(4-bromophenyl)-5-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5057765.png)
![methyl 2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5057773.png)


![2-[acetyl(methyl)amino]-5-methylbenzoic acid](/img/structure/B5057785.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5057800.png)
![1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5057805.png)
![2,3-dimethoxy-6-[3-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]benzoic acid](/img/structure/B5057809.png)

![ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5057849.png)
